11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol
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Overview
Description
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a dibenzo[b,e]oxepin core, which is a tricyclic structure containing an oxygen atom in the central ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves several steps:
Nitration: The initial step involves the nitration of dichlorodinitrobenzene with benzene or a similar compound to form a dinitrodiphenyl compound.
Reduction: The dinitrodiphenyl compound is then reduced to a diamine compound using catalytic hydrogenation, typically with sodium hydride and methanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used as a reference substance for drug impurities and reagents.
Mechanism of Action
The mechanism of action of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, as a PARP1 inhibitor, it binds to the PARP1 enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Olopatadine Hydrochloride: A compound with a similar dibenzo[b,e]oxepin core, used as an antihistamine.
Dibenzo[b,e]thiepin Derivatives: Compounds with a similar structure but containing a sulfur atom instead of oxygen.
Uniqueness
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
11-cyclopropyl-6H-benzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C17H16O2/c18-17(13-9-10-13)14-6-2-1-5-12(14)11-19-16-8-4-3-7-15(16)17/h1-8,13,18H,9-11H2 |
InChI Key |
QWBJRLWFEONZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(C3=CC=CC=C3COC4=CC=CC=C42)O |
Origin of Product |
United States |
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